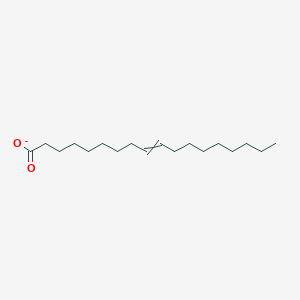

Octadec-9-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H33O2- |

|---|---|

Molecular Weight |

281.5 g/mol |

IUPAC Name |

octadec-9-enoate |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1 |

InChI Key |

ZQPPMHVWECSIRJ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Chemical Synthesis, Modification, and Reactivity of Octadec 9 Enoate and Its Derivatives

Laboratory Synthesis Pathways for Octadec-9-enoate and its Esters

The synthesis of this compound esters is predominantly achieved through two main routes: direct esterification of oleic acid and the derivatization of natural oils and fats.

Esterification is a direct and widely used method for producing various esters of octadec-9-enoic acid (oleic acid). The process involves the reaction of the carboxylic acid group of oleic acid with an alcohol in the presence of a catalyst.

Methyl this compound: Commonly known as methyl oleate (B1233923), this compound is synthesized by the formal condensation of the carboxyl group of oleic acid with methanol (B129727). nih.govatamanchemicals.com This reaction is typically catalyzed by a strong acid. Methyl oleate serves as a crucial intermediate for producing detergents, emulsifiers, lubricants, and as a reference standard in biochemical research. atamanchemicals.com

Glycerol (B35011) Esters: Glycerol, a triol, can react with one, two, or three molecules of oleic acid to form mono-, di-, or triglycerides, respectively. The most common is the triglyceride, trioleoylglycerol (also known as triolein), which is a primary constituent of many natural oils, such as olive oil. atamanchemicals.comscielo.br Synthesis involves the esterification of glycerol with oleic acid. atamanchemicals.com In biosynthesis, the pathway involves the esterification of acyl-CoAs to a glycerol-3-phosphate backbone. atamanchemicals.com These glycerol esters are fundamental components of foods, cosmetics, and pharmaceutical formulations.

The primary industrial source of this compound is natural fats and oils from plants and animals, where it exists predominantly as triglycerides. wikipedia.orggoldenagri.com.sg The derivation process begins with the splitting of these triglycerides, a process known as hydrolysis. goldenagri.com.sgatamanchemicals.com

This reaction, typically conducted under high temperature and pressure with water, breaks the ester bonds of the triglyceride, yielding a mixture of free fatty acids and glycerol. atamanchemicals.comfosfa.org The resulting fatty acid mixture, which is rich in oleic acid, undergoes purification processes like distillation to isolate the oleic acid. This purified oleic acid then serves as the primary feedstock for the synthesis of various this compound esters and other oleochemical derivatives through reactions such as esterification, amination, and hydrogenation. rsc.org

Targeted Chemical Modifications of the this compound Carbon Chain

The double bond in the this compound carbon chain is a key functional group that allows for a wide range of chemical modifications, leading to the production of value-added derivatives with diverse industrial applications.

The carbon-carbon double bond of this compound can be converted into an oxirane (epoxide) ring. This reaction is typically carried out using peroxy acids, such as m-chloroperbenzoic acid (mCPBA), or a combination of a carboxylic acid (like formic acid) and hydrogen peroxide. acs.orgmdpi.com The resulting product, for example, methyl 9,10-epoxyoctadecanoate, is a versatile intermediate. researchgate.net

The high reactivity of the strained three-membered epoxide ring allows for facile ring-opening reactions with a variety of nucleophiles. scirp.orgencyclopedia.pubechemi.com This process is a cornerstone of synthetic organic chemistry for creating complex molecules. encyclopedia.pubechemi.com The nature of the nucleophile determines the final product, as detailed in the table below.

| Nucleophile | Reagent Example | Product Class |

| Water | H₂O | 1,2-Diol (e.g., 9,10-dihydroxyoctadecanoate) |

| Alcohol | Methanol, Ethanol | β-Hydroxy Ether |

| Carboxylic Acid | Propionic Acid, Octanoic Acid | β-Hydroxy Ester |

| Amine | Butylamine, Piperidine, Amino Triazole | β-Amino Alcohol |

This table summarizes the general classes of products obtained from the nucleophilic ring-opening of epoxidized this compound. researchgate.netscirp.orgresearchgate.net

For instance, the reaction of alkyl 9,10-epoxyoctadecanoates with carboxylic acids like propionic or octanoic acid can be performed without a solvent or catalyst to produce diesters. researchgate.net Similarly, ring-opening with amines or amino triazoles yields substituted β-amino alcohols. researchgate.netscirp.org

Hydrogenation: The double bond of this compound can be saturated through catalytic hydrogenation. This reaction adds hydrogen across the double bond, converting the monounsaturated chain into a fully saturated one. wikipedia.org The product of hydrogenating this compound is the corresponding octadecanoate (stearate). wikipedia.orgatamanchemicals.com This process is typically performed using metal catalysts such as palladium on carbon (Pd/C).

Desaturation: The reverse of hydrogenation, desaturation is the process of introducing a double bond into a saturated fatty acid chain. In nature, the biosynthesis of oleic acid occurs via the desaturation of stearic acid, a reaction catalyzed by the enzyme stearoyl-CoA desaturase. wikipedia.orgatamanchemicals.comatamanchemicals.com While primarily a biosynthetic route, chemical methods using specific catalysts can also be employed to achieve desaturation in a laboratory setting. atamanchemicals.com

Aminated Derivatives: Aminated derivatives of this compound are commonly synthesized via the ring-opening of its epoxide. As mentioned previously, reacting methyl 9,10-epoxy-octadecanoate with various aliphatic, cyclic, or aromatic amines yields β-amino alcohols. researchgate.net These compounds are valuable in various fields due to the presence of both hydroxyl and amino functional groups. scirp.org

Hydroxylated Derivatives: Hydroxylated derivatives can be prepared through several synthetic routes.

From Epoxides: The acid- or base-catalyzed ring-opening of epoxidized this compound with water yields 9,10-dihydroxyoctadecanoate. researchgate.net

Allylic Hydroxylation: The reaction of this compound esters with reagents like selenium dioxide (SeO₂) can introduce a hydroxyl group at a position adjacent to the double bond (allylic position), leading to products such as 9-hydroxy-10E,12Z-octadecadienoic acid methyl ester from linoleic acid esters. researchgate.net

Naturally Occurring Hydroxy Fatty Acids: A significant hydroxylated derivative is 12-hydroxy-octadec-9-enoate, derived from ricinoleic acid. researchgate.net Ricinoleic acid is the primary fatty acid component of castor oil and serves as a natural and abundant starting material for various chemical derivatives. researchgate.net Its hydroxyl group can be further functionalized, for example, by coupling it with other fatty acids to produce estolides. nih.gov

Table of Mentioned Chemical Compounds

| IUPAC Name | Common Name / Synonym(s) |

| (9Z)-Octadec-9-enoic acid | Oleic Acid |

| methyl (9Z)-octadec-9-enoate | Methyl Oleate, Methyl this compound |

| 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate | Triolein (B1671897), Trioleoylglycerol |

| Propane-1,2,3-triol | Glycerol, Glycerin |

| Octadecanoic acid | Stearic Acid |

| methyl octadecanoate | Methyl Stearate |

| methyl 9,10-epoxyoctadecanoate | Epoxidized Methyl Oleate |

| methyl 9,10-dihydroxyoctadecanoate | Di-hydroxylated Methyl Oleate |

| (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | Ricinoleic Acid |

| 4-amino-1,2,4-triazole | Amino Triazole |

| Methanol | Methyl Alcohol |

| Hydrogen Peroxide | H₂O₂ |

| meta-Chloroperoxybenzoic acid | mCPBA |

| Selenium dioxide | SeO₂ |

| Palladium on carbon | Pd/C |

Production of Branched this compound Derivatives

The introduction of branching into the linear aliphatic chain of this compound derivatives is a key strategy for modifying their physical properties, such as viscosity and low-temperature performance. researchgate.netmdpi.com Several synthetic methodologies have been developed to produce these branched structures.

A prominent method involves the chemical modification of the double bond present in the oleate chain. acs.org This is often a two-step process starting with epoxidation of the C9=C10 double bond, followed by a ring-opening reaction. mdpi.comacs.org For instance, the epoxide of methyl oleate can react with various organocuprates (R₂CuLi, where R can be methyl, n-butyl, etc.) to yield branched-chain hydroxy-fatty acid esters. csic.es Similarly, branched derivatives of waxy monoesters, such as octadec-9-enyl dec-9-enoate, have been synthesized through epoxidation and subsequent ring-opening esterification with carboxylic acids like propionic acid. acs.org This ring-opening can be conducted without a catalyst or solvent, with the carboxylic acid serving as both reactant and solvent. acs.org This approach allows for the controlled introduction of branches, creating derivatives with two, three, or even four branches depending on the reaction conditions. acs.org

Another significant approach is skeletal isomerization, which directly rearranges the carbon backbone of the fatty acid chain. This can be achieved by subjecting unsaturated fatty acids or their esters to high temperatures (150° to 350° C) in the presence of a zeolite catalyst. google.com This process uses zeolites with a specific linear pore structure that facilitates the isomerization while retarding unwanted side reactions like dimerization, enabling the production of branched-chain fatty acids or their alkyl esters in high yield. google.com

Metabolic engineering presents a biological alternative for producing branched-chain esters. Engineered Escherichia coli have been used for the de novo biosynthesis of fatty acid branched-chain esters (FABCEs) and branched fatty acid branched-chain esters (BFABCEs). d-nb.info These pathways combine the fatty acid biosynthetic pathway with the branched-chain amino acid pathway to generate esters with branched alcohol or acid moieties. d-nb.info

Table 1: Synthetic Methods for Branched this compound Derivatives

| Method | Description | Starting Material Example | Key Reagents/Catalysts | Product Example | Reference(s) |

| Epoxidation & Ring-Opening | Two-step chemical synthesis. The double bond is first converted to an epoxide, which is then opened by a nucleophile (e.g., another acid) to create a branch. | Octadec-9-enyl dec-9-enoate | m-CPBA (for epoxidation); Propionic acid (for ring-opening) | Branched polyol esters | acs.org |

| Skeletal Isomerization | Catalytic rearrangement of the carbon skeleton at high temperature to introduce branching. | Unsaturated fatty acids (C10-C25) | Zeolite catalyst | Branched chain fatty acids/esters | google.com |

| Organocuprate Addition | Ring-opening of an oleate epoxide using an organocuprate reagent to add an alkyl branch. | Epoxide of methyl oleate | Organocuprates (R₂CuLi) | Branched-chain hydroxy-fatty acid esters | csic.es |

| Metabolic Engineering | Biosynthesis in engineered microbes combining fatty acid and branched-chain amino acid pathways. | Glucose / simple carbon sources | Engineered E. coli expressing wax ester synthase (WS/DGAT) | Fatty acid branched-chain esters (FABCEs) | d-nb.info |

This compound in Complex Molecular Architectures (e.g., ferrocene (B1249389) derivatives)

The this compound chain can be incorporated into complex organometallic structures, such as ferrocene derivatives, to create redox-active molecules with potential applications in electrochemical biosensors. psu.edursc.org The lipophilic nature of the oleate chain can be used to anchor the redox-active ferrocene moiety within lipid-based matrices. psu.edu

Several synthetic strategies have been employed to attach the this compound unit to a ferrocene core. psu.edu These methods typically involve creating an amide or ester linkage or a direct carbon-carbon bond between the fatty acid chain and one of the cyclopentadienyl (B1206354) rings of ferrocene.

Key examples of such derivatives include:

((Z)-octadec-9-enoyl)ferrocene (FeCO): This derivative is synthesized via a Friedel-Crafts acylation reaction. psu.edu Ferrocene is acylated using (Z)-octadec-9-enoyl chloride (oleoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. This reaction attaches the oleoyl (B10858665) group directly to the cyclopentadienyl ring through a ketone linkage. psu.edu

((Z)-octadec-9-enyl)ferrocene (FeR): This compound is produced by the subsequent reduction of the carbonyl group in ((Z)-octadec-9-enoyl)ferrocene. psu.edu The Clemmensen reduction, using zinc amalgam (Zn/Hg) in a strong aqueous acid, is effective for this transformation, converting the ketone into a methylene (B1212753) group and resulting in a direct alkyl linkage to the ferrocene ring. psu.edu

Ferrocenylmethyl (Z)-octadec-9-enoate (FeE): This isomer is prepared through esterification. psu.eduresearchgate.net The reaction involves combining ferrocenemethanol (B74494) with oleoyl chloride in the presence of a base, such as solid sodium carbonate, to form the ester bond. psu.edu

The synthesis of these molecules allows for the systematic study of how the linking chemistry affects the electrochemical properties of the ferrocene core. psu.edu

Table 2: Synthesis of this compound Ferrocene Derivatives

| Compound Name | Structure | Synthetic Method | Key Reagents | Reference(s) |

| ((Z)-octadec-9-enoyl)ferrocene | Ferrocene-CO-(CH₂)₇-CH=CH-(CH₂)₇-CH₃ | Friedel-Crafts Acylation | Ferrocene, Oleoyl chloride, AlCl₃ | psu.edu |

| ((Z)-octadec-9-enyl)ferrocene | Ferrocene-(CH₂)₈-CH=CH-(CH₂)₇-CH₃ | Clemmensen Reduction | ((Z)-octadec-9-enoyl)ferrocene, Zinc amalgam (Zn/Hg), HCl | psu.edu |

| Ferrocenylmethyl (Z)-octadec-9-enoate | Ferrocene-CH₂-O-CO-(CH₂)₇-CH=CH-(CH₂)₇-CH₃ | Esterification | Ferrocenemethanol, Oleoyl chloride, Na₂CO₃ | psu.eduresearchgate.net |

Chemoenzymatic Synthetic Approaches to this compound Derivatives

Chemoenzymatic synthesis leverages the high selectivity of enzymes, particularly lipases, to catalyze reactions under mild conditions, offering a green alternative to traditional chemical methods. wur.nlpreprints.org These approaches are widely used for the synthesis of various this compound esters. The poor solubility of fatty acids in aqueous systems often necessitates the use of organic solvents or oil-water emulsions for these enzymatic conversions. wur.nl

A prominent biocatalyst for these reactions is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435. jst.go.jpresearchgate.net This enzyme has been successfully used in the esterification of oleic acid with various alcohols. For example, L-ascorbyl oleate was synthesized by reacting oleic acid with L-ascorbic acid, catalyzed by Novozym 435, achieving a yield of 38%. nih.gov The synthesis of oleyl oleate, a liquid wax ester, was also optimized using Novozym 435 to catalyze the esterification of oleic acid and oleyl alcohol, resulting in yields greater than 95% under optimal conditions. researchgate.net

Other lipases are also effective. Pancreatic porcine lipase (PPL) has been used to synthesize quercetin-3-oleate with high regioselectivity and in high yield (88%). preprints.org The enzyme specifically targets the C-3 hydroxyl group of quercetin (B1663063) for acylation with oleic acid. preprints.org

These enzymatic methods allow for the creation of value-added oleate derivatives, such as antioxidants (ascorbyl oleate) and potential biolubricants, from a renewable feedstock. wur.nlnih.gov Optimization of reaction parameters like temperature, solvent, substrate molar ratio, and water content is crucial for maximizing product yield and ensuring cost-effectiveness. jst.go.jpresearchgate.net

Table 3: Chemoenzymatic Synthesis of this compound Derivatives

| Product | Enzyme Catalyst | Substrates | Solvent/Medium | Yield | Reference(s) |

| L-Ascorbyl oleate | Immobilized lipase from Candida antarctica (Novozym 435) | Oleic acid, L-Ascorbic acid | Not specified | 38% | nih.gov |

| L-Ascorbyl oleate | Immobilized lipase from Candida antarctica (Novozym 435) | Oleic acid, Vitamin C | Acetone | 16.7 mmol/g enzyme | jst.go.jp |

| Oleyl oleate | Immobilized lipase from Candida antarctica (Novozym 435) | Oleic acid, Oleyl alcohol | Organic solvents (log P ≥ 3.5) | >95% | researchgate.net |

| Quercetin-3-oleate | Pancreatic Porcine Lipase (PPL) | Oleic acid, Quercetin | Acetone | 88% | preprints.org |

| 10-Hydroxystearic acid | Oleate hydratase | Oleic acid | Oil-water emulsion | Not specified | wur.nl |

Biosynthesis, Metabolism, and Biodegradation of Octadec 9 Enoate in Biological Systems

Enzymatic Biosynthesis Pathways of Octadec-9-enoate

The synthesis of this compound is a highly regulated enzymatic process crucial for maintaining cellular functions.

The primary pathway for the biosynthesis of this compound involves the desaturation of stearic acid. This reaction is catalyzed by the enzyme stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase. wikipedia.orgoup.comwikipedia.org SCD is an iron-containing enzyme located in the endoplasmic reticulum. wikipedia.orgresearchgate.net It introduces a double bond between the 9th and 10th carbon atoms of stearoyl-CoA, converting it to oleoyl-CoA, the activated form of this compound. wikipedia.orgresearchgate.net

This desaturation reaction is a critical rate-limiting step in the synthesis of monounsaturated fatty acids. wikipedia.orgoup.com The process requires molecular oxygen and involves a series of redox reactions where electrons are transferred from NADH to cytochrome b5 and then to the desaturase enzyme. wikipedia.org The ratio of stearic acid to oleic acid is significant for cell growth and differentiation, as it influences cell membrane fluidity and signal transduction. wikipedia.org In humans, two main isoforms of SCD have been identified: SCD1 and SCD5. wikipedia.orgaacrjournals.org

Table 1: Key Enzymes and Substrates in the Desaturation of Stearic Acid

| Enzyme | Substrate | Product | Cellular Location | Cofactors |

|---|---|---|---|---|

| Stearoyl-CoA Desaturase (SCD) | Stearoyl-CoA | Oleoyl-CoA | Endoplasmic Reticulum | NADH, Cytochrome b5, O₂ |

While the primary route to this compound is the desaturation of stearic acid, fatty acid elongation systems can also contribute to the pool of 18-carbon fatty acids available for desaturation. Fatty acid elongation involves the sequential addition of two-carbon units to a growing fatty acid chain. This process occurs in both the endoplasmic reticulum and mitochondria. In some pathways, shorter saturated fatty acids can be elongated to form stearic acid, which then becomes a substrate for stearoyl-CoA desaturase to produce this compound. wikipedia.org

This compound and its derivatives are also synthesized by various microorganisms. In the bacterium Escherichia coli, this compound is a known metabolite. nih.govatamankimya.com The biosynthesis pathways in E. coli are crucial for maintaining the integrity and fluidity of its cell membranes. researchgate.net

The yeast Starmerella bombicola is particularly notable for its production of sophorolipids, which are glycolipid biosurfactants. researchgate.netfrontiersin.orgfrontiersin.org The biosynthesis of sophorolipids in S. bombicola utilizes this compound (oleic acid) as a primary hydrophobic substrate. researchgate.netnih.gov The process involves the hydroxylation of the fatty acid, followed by glycosylation with two glucose molecules. researchgate.net The yeast can efficiently produce sophorolipids when supplied with oleic acid or oils rich in it. researchgate.netnih.gov The synthesis is a highly aerobic process and can be influenced by factors such as the availability of oxygen and the genetic makeup of the yeast strain. frontiersin.org

Table 2: Microbial Production of this compound-derived Compounds

| Microorganism | Product | Substrate | Key Enzymes |

|---|---|---|---|

| Escherichia coli | Membrane fatty acids | Acetyl-CoA | Fatty acid synthase complex, Desaturases |

| Starmerella bombicola | Sophorolipids | This compound (Oleic acid) | Cytochrome P450 monooxygenase, Glucosyltransferases |

Metabolic Fluxes and Pathways Involving this compound

Once synthesized, this compound is incorporated into various lipid molecules essential for cellular structure and function, or it can be broken down for energy.

This compound is a major component of glycerolipids and glycerophospholipids, which are fundamental building blocks of biological membranes and serve as energy storage molecules. wikipedia.orgwikipedia.org It is readily incorporated into triglycerides (also known as triacylglycerols), which are the primary form of energy storage in adipose tissue. wikipedia.org

In the formation of glycerophospholipids, this compound is esterified to the glycerol (B35011) backbone, typically at the sn-2 position. wikipedia.org These phospholipids (B1166683), such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine, are crucial for the structure and function of cell membranes, influencing their fluidity and the activity of membrane-bound proteins. wikipedia.org The presence of the cis double bond in this compound introduces a kink in the fatty acid chain, which prevents tight packing of the lipid molecules, thereby increasing membrane fluidity. atamankimya.com

Table 3: Major Lipid Classes Incorporating this compound

| Lipid Class | Function | Common Location |

|---|---|---|

| Triglycerides | Energy storage | Adipose tissue |

| Phosphatidylcholine | Membrane structure, cell signaling | Cell membranes |

| Phosphatidylethanolamine | Membrane structure | Cell membranes |

| Phosphatidylserine | Membrane structure, apoptosis signaling | Cell membranes |

When energy is required, this compound, stored in triglycerides, is released and undergoes degradation through β-oxidation. This catabolic process occurs primarily in the mitochondria and, to a lesser extent, in peroxisomes. aocs.orgplos.org

The β-oxidation of this compound involves a cycle of four enzymatic reactions that sequentially cleave two-carbon units from the fatty acyl-CoA molecule in the form of acetyl-CoA. aocs.org Because this compound is a monounsaturated fatty acid, its complete degradation requires an additional enzyme, an isomerase, to handle the cis double bond. europa.eu The acetyl-CoA produced can then enter the citric acid cycle to generate ATP. aocs.org

Peroxisomal β-oxidation is particularly important for very long-chain fatty acids, but it can also contribute to the breakdown of this compound. mdpi.comegyankosh.ac.in Unlike mitochondrial β-oxidation, the first step in the peroxisomal pathway is catalyzed by an acyl-CoA oxidase that produces hydrogen peroxide (H₂O₂). egyankosh.ac.in

The breakdown of this compound is a readily biodegradable process in various environments. europa.euacs.org

This compound as a Precursor for Oxygenated Fatty Acids (Octadecanoids/Oxylipins)

This compound, commonly known as oleic acid, is a fundamental monounsaturated omega-9 fatty acid that serves as a crucial precursor for the biosynthesis of a diverse class of signaling molecules known as octadecanoids or oxylipins. researchgate.netnih.gov These oxygenated fatty acids are produced through various enzymatic and non-enzymatic pathways and play significant roles in a multitude of physiological and pathophysiological processes across different biological kingdoms, including mammals, plants, fungi, and bacteria. researchgate.netnih.govnih.gov

The enzymatic conversion of this compound into octadecanoids is primarily catalyzed by three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov In mammals, these enzymes metabolize this compound into a variety of bioactive products, including hydroxy-, dihydroxy-, keto-, and epoxy-fatty acids. nih.govpsu.edu For example, certain bacteria and yeasts can convert oleic acid into valuable hydroxy fatty acids. Saccharomyces cerevisiae can produce 10-hydroxyoctadecanoic acid, while species like Nocardia aurantia (B1595364) and Mycobacterium fortuitum can synthesize 10-oxo-octadecanoic acid from oleic acid. researchgate.net

In addition to these well-established pathways, other enzymes such as fatty acid diol synthases (DS) contribute to oxylipin production. For instance, the bacterium Pseudomonas aeruginosa utilizes diol synthase enzymes to convert host-derived oleic acid into oxylipins like (10S)-hydroxy-(8E)-octadecenoic acid (10-HOME) and 7S,10S-dihydroxy-(8E)-octadecenoic acid (7,10-DiHOME), which function as signaling molecules in virulence and biofilm formation. nih.gov In fungi, the enzymatic routes for oxylipin formation also act on oleic acid, alongside linoleic and alpha-linolenic acids, involving enzymes like dioxygenases (DOXs), lipoxygenases (LOXs), and linoleate (B1235992) diol synthases (LDSs). rsc.org

The initial step in many of these pathways is the introduction of a hydroperoxy group into the fatty acid chain, a reaction often catalyzed by LOX enzymes. rsc.orgcdnsciencepub.com These hydroperoxide intermediates are then further metabolized by other enzymes, such as peroxygenases or synthases, to generate the final diverse array of oxylipin structures. nih.govresearchgate.net The specific octadecanoids produced can vary significantly depending on the organism, tissue, and the specific enzymes present. researchgate.net

Regulation of this compound Metabolism at the Molecular Level

The cellular levels of this compound are tightly controlled through intricate regulatory networks that operate at the molecular level. This regulation ensures that the synthesis and metabolism of this key fatty acid are balanced to meet cellular demands for membrane composition, energy storage, and the production of signaling molecules, while avoiding potential lipotoxicity. The control mechanisms primarily involve the regulation of the biosynthetic enzymes responsible for its production, both at the level of gene expression (transcriptional control) and through post-transcriptional modifications.

Transcriptional and Post-Transcriptional Control of Biosynthetic Enzymes

The primary enzyme responsible for the synthesis of this compound (as oleoyl-CoA) from stearoyl-CoA is Stearoyl-CoA Desaturase (SCD). researchgate.netspandidos-publications.com The expression and activity of SCD are meticulously regulated at both transcriptional and post-transcriptional levels, making it a critical control point in lipogenesis.

Transcriptional Control:

The transcription of the SCD gene is governed by a complex interplay of transcription factors, hormones, and dietary nutrients. A key activator of SCD gene expression is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master transcriptional regulator of lipogenesis. psu.educdnsciencepub.comnih.gov SREBP-1c binds to a specific DNA sequence, the sterol regulatory element (SRE), located in the promoter region of the SCD gene, thereby enhancing its transcription. nih.govpsu.edursc.org This activation is particularly prominent in response to insulin (B600854), which stimulates the expression and processing of SREBP-1c. cdnsciencepub.comnih.gov

Conversely, the transcription of the SCD gene is repressed by polyunsaturated fatty acids (PUFAs) and cholesterol. psu.edu PUFAs can suppress SCD transcription by antagonizing the activity of Liver X Receptors (LXRs), which are nuclear receptors that normally promote SREBP-1c expression. cdnsciencepub.com This leads to a decrease in the amount of active SREBP-1c available to drive SCD transcription. This repression serves as a feedback mechanism to prevent an overaccumulation of fatty acids. nih.gov

Post-Transcriptional Control:

Beyond transcription, the amount of active SCD enzyme is also controlled at the post-transcriptional level, primarily through the regulation of its messenger RNA (mRNA) stability. nih.govnih.gov Studies in adipocytes have shown that PUFAs, such as arachidonic acid, can significantly reduce the stability of SCD1 mRNA. physiology.org This leads to a shorter half-life of the mRNA molecule, resulting in decreased translation and, consequently, lower levels of the SCD1 protein, independent of any changes in gene transcription rate. physiology.org This destabilization of SCD1 mRNA is a major mechanism for the repression of the enzyme by PUFAs in adipocytes. physiology.orgpnas.org Additionally, the SCD1 protein itself is known to be a short-lived protein that is constitutively degraded by the ubiquitin-proteasome pathway, adding another layer of post-translational regulation to its cellular levels. nih.gov

| Regulatory Factor | Enzyme Target | Level of Control | Effect on this compound Synthesis | Key Mediator(s) |

| Insulin | Stearoyl-CoA Desaturase (SCD) | Transcriptional | Increase | SREBP-1c |

| Polyunsaturated Fatty Acids (PUFAs) | Stearoyl-CoA Desaturase (SCD) | Transcriptional | Decrease | LXR, SREBP-1c |

| Polyunsaturated Fatty Acids (PUFAs) | Stearoyl-CoA Desaturase (SCD) | Post-Transcriptional | Decrease | Decreased mRNA stability |

| Cholesterol | Stearoyl-CoA Desaturase (SCD) | Transcriptional | Decrease | SREBP pathway |

Feedback Mechanisms in Lipid Metabolism

While ACC is a major point of feedback control, oleic acid can also influence the expression of other key lipogenic enzymes. In some cellular contexts, oleic acid has been shown to downregulate the mRNA abundance and protein levels of both ACC and 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. nih.govpsu.edu

Furthermore, this compound can exert feedback control at the transcriptional level by modulating the activity of SREBP-1c. While PUFAs are known to suppress SREBP-1c, the role of monounsaturated fatty acids like oleate (B1233923) is more complex. Some studies suggest that in the absence of SCD1 activity (and thus, deficient in oleate), the expression and nuclear accumulation of SREBP-1 are reduced. physiology.orgphysiology.org Supplying oleate can restore SREBP-1 activity and subsequent lipogenic gene expression, suggesting that oleate is necessary for SREBP-1 signaling. physiology.orgphysiology.org This indicates a complex feedback loop where oleate is both a product of SREBP-1c-driven lipogenesis and a factor required to sustain its activity. In plants, a clear feedback inhibition loop has been identified where an accumulation of 18:1-acyl-carrier protein (the plastidial form of activated oleic acid) allosterically inhibits plastidic ACC. pnas.org

| Feedback Molecule | Enzyme/Process Targeted | Mechanism of Action | Outcome |

| Oleoyl-CoA | Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibition | Decreased Malonyl-CoA production |

| Oleic Acid | Acetyl-CoA Carboxylase (ACC) | Decreased enzyme activity and expression | Reduced de novo fatty acid synthesis |

| Oleic Acid | SREBP-1c Signaling | Modulates nuclear accumulation and activity | Regulation of lipogenic gene expression |

| 18:1-Acyl-Carrier Protein (in plants) | Plastidic Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibition | Reduced fatty acid synthesis in plastids |

Molecular and Cellular Mechanisms of Octadec 9 Enoate Action

Octadec-9-enoate Modulation of Cellular Membrane Structures and Dynamics

This compound, commonly known as oleate (B1233923), is a monounsaturated omega-9 fatty acid that plays a significant role in the structure and function of cellular membranes. Its presence influences the physical properties of the membrane, which in turn affects a variety of cellular processes.

Influence on Membrane Fluidity and Permeability (Mechanistic Studies)

The incorporation of this compound into the phospholipids (B1166683) of cellular membranes has a pronounced effect on their fluidity and permeability. Due to the cis double bond in its acyl chain, this compound introduces a kink, which disrupts the tight packing of adjacent phospholipid molecules. This disruption increases the spacing between fatty acid tails, leading to an increase in membrane fluidity. nih.govkhanacademy.orgmdpi.com Studies on INS-1E β-cells have shown that chronic exposure to oleate modifies the physicochemical properties of membranes by increasing their fluidity. nih.gov

This increase in fluidity can, in turn, affect the permeability of the membrane. A more fluid membrane is generally more permeable to water and small solutes. The amphipathic nature of fatty acids like oleate allows them to readily incorporate into lipid bilayers, which can cause instability and an increase in permeability. researchgate.net However, the relationship is not always linear, as high concentrations of unsaturated fatty acids can lead to the formation of non-lamellar phases that may decrease permeability. The specific chemical characteristics of fatty acids, such as chain length and degree of unsaturation, are key determinants of membrane thickness and fluidity. researchgate.net

Research has shown that the effect of fatty acids on membrane permeability is more significant with unsaturated fatty acids compared to saturated ones. researchgate.net At lower concentrations, the influence of oleic acid on the bending rigidity of the membrane is dominated by molecular interactions that increase the fluidity of the bilayer. frontiersin.org However, as the concentration of oleic acid increases, there is a decrease in the area per lipid, which leads to an increase in bending rigidity. frontiersin.org

Role in Lipid Raft Organization and Function

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and certain proteins. wikipedia.orgyoutube.comnih.gov These domains serve as organizing centers for the assembly of signaling molecules, influencing processes like signal transduction and membrane trafficking. wikipedia.orgyoutube.comnih.gov The composition of fatty acids within the membrane can influence the formation and stability of these rafts.

Studies have shown that the integrity of lipid rafts is crucial for certain cellular functions, such as the uptake of long-chain fatty acids. nih.gov Disruption of lipid rafts has been shown to inhibit the function of fatty acid transporters like FAT/CD36. nih.gov Furthermore, research on human umbilical vein endothelial cells has indicated that lipid rafts can promote inflammation induced by trans fatty acids, while the effects of oleic acid were also investigated in this context. nih.gov This suggests that this compound can influence cellular signaling pathways that are dependent on the integrity and function of lipid rafts.

Molecular Interactions with Proteins and Receptors

This compound and its derivatives can directly interact with a variety of intracellular and cell-surface proteins, thereby modulating their activity and initiating downstream signaling cascades.

Binding to Fatty Acid Binding Proteins (FABPs)

Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular proteins that are highly expressed in various tissues and play a crucial role in the transport and metabolism of fatty acids. nih.govnih.govresearchgate.net this compound is a natural ligand for several types of FABPs, including liver FABP (L-FABP or FABP1). nih.govacs.orguky.edu

The binding of oleate to FABPs is a high-affinity interaction that facilitates its transport through the aqueous environment of the cytoplasm. nih.gov Structural studies, such as those using carbon-13 NMR, have provided insights into the specific interactions between oleic acid and the amino acid residues within the binding pocket of L-FABP. nih.gov Molecular dynamics simulations have also been employed to understand the relationship between the tertiary structure of FABPs and their binding specificity for monounsaturated fatty acids like oleic acid. nih.gov

The interaction between this compound and FABPs is not merely for transport; it also plays a role in regulating the intracellular concentration of unbound fatty acids, thereby protecting the cell from potential lipotoxicity. nih.gov Furthermore, by sequestering oleate, FABPs can influence its availability for metabolic pathways and for interaction with other proteins and receptors. uky.edu For instance, the binding of oleate to L-FABP can enhance the transcriptional activity of PPARα. researchgate.net

| FABP Type | Tissue of Expression | Key Functions Related to this compound Binding |

|---|---|---|

| Liver FABP (L-FABP/FABP1) | Liver, Intestine | Intracellular transport, regulation of unbound oleate levels, modulation of PPARα activity. nih.govuky.eduresearchgate.net |

| Adipocyte FABP (A-FABP/FABP4) | Adipocytes | Involved in fatty acid uptake and trafficking within fat cells. |

| Heart FABP (H-FABP/FABP3) | Heart, Skeletal Muscle | Facilitates the transport of fatty acids for beta-oxidation in muscle tissue. |

| Brain FABP (B-FABP/FABP7) | Brain | Binds to oleic acid and docosahexaenoic acid (DHA) micelles, influencing neural development and function. biorxiv.org |

Ligand Activity for G-Protein Coupled Receptors (e.g., GPR119)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling. nih.govnih.govescholarship.orgwindows.net Several GPCRs have been identified as receptors for fatty acids and their derivatives. Notably, GPR119 is recognized as a receptor for oleoylethanolamide (OEA), a derivative of this compound. nih.govcell.comcell.commdpi.com

The binding of OEA and other oleic acid-containing lipids, such as 2-oleoyl glycerol (B35011) (2-OG), to GPR119 activates the receptor, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. nih.govcell.comnih.gov This signaling cascade has been shown to induce the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. nih.govnih.gov

The activation of GPR119 by oleate derivatives is a key mechanism by which dietary fats can influence metabolic regulation. nih.gov For example, 2-OG, which is formed during the digestion of dietary triglycerides, can activate GPR119 in the intestine and stimulate incretin release. nih.gov This highlights the role of this compound as a signaling molecule that can act through GPCRs to modulate physiological processes.

| Ligand | Source/Formation | Effect of GPR119 Activation |

|---|---|---|

| Oleoylethanolamide (OEA) | Synthesized from membrane phospholipids. nih.gov | Increases GLP-1 secretion, involved in satiety regulation. nih.gov |

| 2-Oleoyl glycerol (2-OG) | Formed during the digestion of dietary fats. cell.comnih.gov | Stimulates incretin (GLP-1 and GIP) release from the intestine. nih.gov |

| 1-Oleoyl-lysophosphatidylcholine | Generated in tissues. cell.comcell.com | Induces insulin (B600854) secretion in a GPR119-dependent manner. mdpi.com |

| N-oleoyl-dopamine | Endogenous lipid. cell.comcell.com | Improves glucose tolerance. mdpi.com |

Modulation of Nuclear Receptor Activity (e.g., PPARα, PPARγ)

Nuclear receptors are a class of ligand-activated transcription factors that regulate the expression of genes involved in a wide range of physiological processes, including metabolism and development. nih.govnih.gov Peroxisome proliferator-activated receptors (PPARs) are a subfamily of nuclear receptors that play a critical role in lipid and glucose homeostasis. This compound has been identified as a direct ligand for both PPARα and PPARγ. pnas.orgplos.org

The binding of oleate to PPARs induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. nih.gov PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation by oleate leads to the upregulation of genes involved in fatty acid oxidation. pnas.org

PPARγ is predominantly expressed in adipose tissue and is a key regulator of adipogenesis and lipid storage. The activation of PPARγ by oleate can influence the expression of genes involved in triglyceride synthesis and storage. pnas.orgnih.govnih.gov Studies have shown that the activation of PPARα and PPARγ can attenuate the accumulation of free fatty acids and triglycerides in macrophages treated with oleate. nih.govnih.gov This demonstrates that this compound can act as a signaling molecule to regulate its own metabolism through the activation of nuclear receptors.

| Nuclear Receptor | Primary Tissue of Expression | Transcriptional Regulation by this compound |

|---|---|---|

| PPARα (Peroxisome Proliferator-Activated Receptor Alpha) | Liver, Heart, Skeletal Muscle | Upregulates genes involved in fatty acid β-oxidation. pnas.orgresearchgate.net |

| PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) | Adipose Tissue | Regulates genes involved in lipid storage and adipogenesis. pnas.orgnih.govnih.govresearchgate.net |

Interaction with Membrane Proteins (e.g., Porins, Lipid Scramblases, Translocons)

The direct interaction of this compound with several classes of membrane proteins, including porins, lipid scramblases, and translocons, is an area of ongoing investigation. Porins are beta-barrel proteins that cross a cellular membrane and act as a pore through which molecules can diffuse. While the general function of porins is well-understood, specific modulatory effects of this compound on their activity are not extensively documented in current literature.

Lipid scramblases are proteins responsible for the translocation of phospholipids between the two leaflets of a cell membrane. This scrambling of lipids is crucial for various cellular processes, including cell signaling and apoptosis. While the mechanisms of scramblases like the TMEM16 family are under intense study, direct evidence detailing the specific interaction or regulation of these proteins by this compound is limited.

Similarly, translocons are complexes of proteins associated with the translocation of polypeptides across membranes. While fatty acids are integral to membrane structure and can influence membrane protein function, specific research detailing the direct impact of this compound on the activity of protein translocons is not yet prominent. However, a derivative, (2R)-2,3-dihydroxypropyl (9Z)-octadec-9-enoate, has been identified as a ligand for the KDEL trafficking receptor, a membrane protein essential for retrieving endoplasmic reticulum-resident proteins from the Golgi apparatus, indicating a potential role for this compound derivatives in protein trafficking pathways.

This compound in Intracellular Signaling Cascades

This compound is a key player in a multitude of intracellular signaling cascades that govern cellular function. As a free fatty acid, it can be generated by the enzymatic cleavage of membrane phospholipids or stored triglycerides, and subsequently participate in complex signaling networks.

Involvement in Lipid Second Messenger Pathways

Lipid second messengers are signaling molecules generated by the enzymatic metabolism of membrane lipids. While this compound itself is not classically defined as a second messenger, its generation is intrinsically linked to these pathways. Enzymes such as phospholipases cleave membrane phospholipids to release free fatty acids, including this compound.

This release is a critical step in generating other well-known lipid second messengers. For instance, the enzyme Monoacylglycerol Lipase (B570770) (MGL) hydrolyzes monoacylglycerols, such as 2-oleoylglycerol, to release this compound and glycerol. MGL also hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) to produce arachidonic acid, a precursor for pro-inflammatory prostaglandins, highlighting the role of fatty acid release in creating potent signaling molecules. Therefore, the availability of this compound is intertwined with the pathways that produce a variety of bioactive lipids that act as second messengers.

Effects on Enzyme Activity (e.g., Carboxylesterases, PTP1B, Monoglycerol Lipase)

This compound has been shown to directly modulate the activity of key enzymes involved in cellular signaling.

Protein Tyrosine Phosphatase 1B (PTP1B): (9Z)-octadec-9-enoic acid has been identified as a significant inhibitor of PTP1B, a major negative regulator in the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin signaling. This inhibitory action underscores a crucial mechanism by which this fatty acid can influence metabolic regulation.

| Enzyme Target | Effect of (9Z)-Octadec-9-enoate | IC₅₀ Value | Signaling Pathway |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 6.2 µM | Insulin & Leptin Signaling |

Carboxylesterases (CES): The direct effect of this compound on the enzymatic activity of carboxylesterases is not well-defined. However, its derivatives are known to influence the expression of these enzymes through the activation of transcription factors, a mechanism discussed under transcriptional regulation.

Monoglycerol Lipase (MGL): this compound is a product of MGL activity on its corresponding monoacylglycerol substrate, 2-oleoylglycerol. The enzyme hydrolyzes this substrate to release the free fatty acid. While various compounds have been developed to inhibit MGL, there is limited evidence to suggest that this compound itself acts as a direct modulator of MGL's enzymatic activity.

Impact on Protein Trafficking and Localization

Recent findings have highlighted the role of this compound in directing the subcellular location of proteins, a critical aspect of signal transduction. A notable example is its effect on the Forkhead box O1 (FoxO1) transcription factor. In pancreatic β-cells, this compound promotes the nuclear translocation of FoxO1. This relocalization from the cytoplasm to the nucleus increases the transcriptional activity of FoxO1, demonstrating a direct link between the fatty acid and the control of gene expression through protein trafficking.

Influence on Gene Expression and Epigenetic Mechanisms

This compound and its derivatives exert profound effects on gene expression by modulating the activity of various transcription factors. This regulation is a key mechanism by which fatty acids control physiological and pathophysiological processes.

Transcriptional Regulation

This compound influences a wide array of transcription factors to regulate the expression of target genes involved in metabolism, cell identity, and stress response.

Peroxisome Proliferator-Activated Receptors (PPARs): Derivatives of this compound are known to activate PPARs. Nitro-derivatives have been shown to be agonists for PPARγ, while oxo-derivatives are potent activators of PPARα. PPARs are critical regulators of lipid and glucose metabolism.

Nuclear Factor Erythroid 2-related Factor 2 (Nrf2): Nitro-oleic acid can activate the Nrf2 pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous cytoprotective genes.

Regulation of Specific Genes: Studies in various cell types have demonstrated specific gene expression changes in response to this compound. In visceral adipocytes, it can decrease the expression of IRS1 and the p85α subunit of PI3K while increasing the expression of the p110β subunit, thereby influencing the insulin signaling pathway. In bovine granulosa cells, it down-regulates the expression of the cell identity marker FOXL2 and up-regulates the Sertoli cell marker SOX9. Furthermore, nitro-derivatives of oleic acid have been found to reduce the transcriptional activity of NFAT (nuclear factor of activated T-cells) by inhibiting calcineurin.

| Transcription Factor | Effect of this compound or Derivative | Example Target Gene(s) / Pathway |

| FoxO1 | Promotes Nuclear Translocation | Pancreatic β-cell function |

| PPARα | Activation (by oxo-derivatives) | Lipid Metabolism |

| PPARγ | Activation (by nitro-derivatives) | Adipogenesis, Glucose Metabolism |

| Nrf2 | Activation (by nitro-derivatives) | Antioxidant Response Genes |

| NFAT | Inhibition of Transcriptional Activity | T-cell cytokine production |

Chromatin Remodeling and DNA Methylation

This compound, a monounsaturated fatty acid, plays a significant role in modulating the epigenetic landscape, thereby influencing gene expression patterns. These epigenetic modifications primarily involve chromatin remodeling and DNA methylation, which are crucial for various cellular processes.

Chromatin Remodeling

Chromatin remodeling refers to the dynamic changes in chromatin architecture that allow or restrict the access of transcriptional machinery to DNA. This process is largely governed by post-translational modifications of histone proteins. While direct evidence exclusively detailing the impact of this compound on specific histone modifications is an area of ongoing research, the broader role of fatty acids in providing the necessary substrates for these modifications is well-established.

Fatty acid metabolism is intrinsically linked to the availability of acetyl-CoA, a universal acetyl group donor for histone acetyltransferases (HATs). nih.gov The process of fatty acid β-oxidation breaks down fatty acids, including this compound, to produce acetyl-CoA. This molecule is then utilized by HATs to acetylate lysine residues on histone tails, a modification generally associated with a more open chromatin structure and transcriptional activation. nih.govnih.gov Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin compaction and transcriptional repression. nih.gov The balance between HAT and HDAC activity, influenced by the metabolic state of the cell, including fatty acid metabolism, is therefore critical in gene regulation. biorxiv.org

Research has indicated that other fatty acids, such as palmitic acid, can alter the activity of histone-modifying enzymes, affecting marks like H3K9Ac, H3K4me3, and H3K27me3 in promoter regions of various genes. nih.gov While specific data for this compound is less detailed, it is a key player in cellular lipid metabolism, suggesting its contribution to the acetyl-CoA pool is significant for histone acetylation.

DNA Methylation

DNA methylation is a stable epigenetic mark involving the addition of a methyl group to the cytosine base of DNA, typically at CpG dinucleotides. This modification is generally associated with gene silencing when it occurs in promoter regions. mdpi.com this compound has been shown to exert distinct effects on the DNA methylome.

Studies have demonstrated that this compound can induce a general DNA hypomethylation. nih.govresearchgate.net In contrast, other fatty acids like arachidonic acid have been associated with hypermethylation. nih.govresearchgate.net This suggests that different fatty acids can have opposing effects on the global DNA methylation landscape.

The influence of this compound on DNA methylation is not just global but also site-specific. Research on 3T3-L1 cells undergoing adipogenesis has shown that this compound can lead to lower methylation levels at the promoter sites of key adipogenic transcription factor genes, such as Pparγ (Peroxisome Proliferator-Activated Receptor Gamma) and C/ebpα (CCAAT/Enhancer-Binding Protein Alpha). nih.gov This reduced methylation correlates with their increased expression, thereby promoting adipogenesis. nih.gov

Further studies in Jurkat T cells have also identified that this compound can alter the DNA methylation of individual CpG loci. soton.ac.uk These findings underscore the capacity of this fatty acid to induce specific changes in the DNA methylation patterns of genes involved in various cellular pathways.

The table below summarizes key research findings on the effect of this compound on DNA methylation in different cellular models.

| Cell Type | Concentration of this compound | Observed Effect on DNA Methylation | Associated Gene Expression Changes |

| THP-1 monocytes | 100 µM | General DNA hypomethylation in the 1–200 μM range. nih.govresearchgate.net | Correlated positively with transcription within the gene body of target genes. nih.govresearchgate.net |

| 3T3-L1 preadipocytes | 0.5 mM | Lower global DNA methylation. nih.gov | Increased expression of Pparγ and C/ebpα. nih.gov |

| Jurkat T cells | 15 µM | Altered methylation of 563 CpG loci (294 hypermethylated). soton.ac.uk | Pathways primarily involved in trans-membrane cell signaling and cell differentiation were affected. soton.ac.uk |

Advanced Analytical and Methodological Approaches for Octadec 9 Enoate Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of lipid analysis, enabling the separation of octadec-9-enoate from other fatty acids and matrix components. The choice of technique depends on the specific research question, such as quantifying the total amount, separating geometric isomers, or analyzing different esterified forms.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids, including this compound. researchgate.netrjptonline.org Due to the low volatility of the free acid, this compound is typically derivatized to a more volatile form, most commonly the methyl ester, methyl (9Z)-octadec-9-enoate, prior to analysis. researchgate.netrjptonline.org This derivatization process, often involving methylation, enhances thermal stability and chromatographic performance.

The separation is achieved on a capillary column, with selection being critical for resolving isomers. Strongly polar cyanopropyl capillary columns are often employed to investigate the separation behaviors of various octadecadienoic acid isomers. nih.gov Non-polar columns are also used, depending on the analytical goal. nist.gov The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.net This mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparing it to spectral libraries. bibliotekanauki.pl

GC-MS has been instrumental in identifying this compound and its derivatives in a wide array of natural sources, including plant extracts, marine seagrass, and insect pheromone blends. bibliotekanauki.plnih.govmdpi.comnih.gov For instance, GC-MS analysis of lipophilic fractions from Zizyphus lotus (B1177795) L. identified (9Z)-octadec-9-enoic acid as a major unsaturated fatty acid. nih.govmdpi.com Similarly, it has been used to identify methyl (Z)-octadec-9-enoate in the n-hexane fraction of quinoa roots and in ethanolic extracts of Oeophylla smaragdina. researchgate.netrjptonline.org

| Sample Matrix | Target Analyte | Key GC-MS Findings | Reference |

|---|---|---|---|

| Quinoa (Chenopodium quinoa Willd.) roots | Methyl (Z)-octadec-9-enoate | Identified as a major constituent (12.87%) in the n-hexane fraction of methanolic extract. | researchgate.net |

| Oeophylla smaragdina (ant) ethanolic extract | Octadec-9-enoic acid | Identified as the most abundant compound (34.98%). | rjptonline.org |

| Zizyphus lotus L. seeds | (9Z)-octadec-9-enoic acid | Found to be the most abundant unsaturated fatty acid (6255 mg kg⁻¹ of dry weight). | nih.govmdpi.com |

| Posidonia oceanica (marine seagrass) leaves | Methyl (Z)-octadec-9-enoate | Identified in the n-hexane extract. | bibliotekanauki.pl |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the analysis of this compound, offering the significant advantage of analyzing the compound in its native form without the need for derivatization. metaboage.info This is particularly useful in metabolomics and lipidomics studies where researchers aim to quantify the endogenous pool of free fatty acids. metaboage.info

In LC-MS, separation is achieved using a liquid mobile phase and a solid stationary phase, typically in a reverse-phase format where the stationary phase is non-polar. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used in LC-MS for lipid analysis, as it is a soft ionization technique that typically produces an intact molecular ion (e.g., [M-H]⁻ in negative ion mode for the free acid), which simplifies mass spectra. nih.gov

LC-MS/MS, which involves tandem mass spectrometry, provides an even higher degree of specificity and structural information. By selecting the molecular ion and subjecting it to fragmentation, a characteristic pattern is produced that can be used for unambiguous identification and quantification, even in highly complex biological samples. This technique has been applied to study the metabolic fate of isotopically labeled (Z)-octadec-9-enoic acid in tracer studies and to measure pheromone profiles in honeybees, which include methyl (Z)-octadec-9-enoate. nih.gov Deuterated glycidyl (B131873) esters of this compound are also used as internal standards in LC-MS for quantification. vulcanchem.com

| Study Type | Target Analyte / Application | LC-MS Method Details | Reference |

|---|---|---|---|

| Metabolomics | Analysis of the adult human plasma metabolome. | LC-MS used to determine the relative abundance of oleate (B1233923) ((Z)-octadec-9-enoate). | metaboage.info |

| Metabolic Tracer Studies | Tissue distribution analysis of [¹³C]-labeled (Z)-octadec-9-enoic acid. | LC-MS/MS used to quantify incorporation into various lipid classes. | |

| Pheromone Analysis | Quantification of honeybee queen retinue pheromone. | LC-MS/MS used to measure individual components, including methyl (Z)-octadec-9-enoate. | nih.gov |

| Food Safety Analysis | Quantification of glycidyl esters in refined oils. | Deuterated glycidyl (Z)-octadec-9-enoate used as an internal standard. | vulcanchem.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantification and preparative isolation of this compound and its esters. sielc.comsielc.com The most common mode for analysis is reverse-phase (RP) HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.comsielc.com

A typical mobile phase for the analysis of ethyl (9E)-octadec-9-enoate or methyl (9Z)-octadec-9-enoate consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com Formic acid is preferred for applications where the HPLC is connected to a mass spectrometer. sielc.comsielc.com Detection can be achieved using various detectors, though UV detection is less common for fatty acids unless they are derivatized with a UV-absorbing chromophore. nih.gov More universal detectors like evaporative light scattering detectors (ELSD) or refractive index (RI) detectors are often employed. HPLC methods are scalable and can be used for the preparative separation of this compound isomers or for isolating impurities. sielc.comsielc.com

| Analyte | Column Type | Mobile Phase | Key Application | Reference |

|---|---|---|---|---|

| Ethyl (9E)-octadec-9-enoate | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid. | Analytical separation and scalable for preparative isolation. | sielc.com |

| Methyl (9Z)-octadec-9-enoate | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid. | Analytical separation suitable for pharmacokinetics. | sielc.com |

| Nitro-oleic acid isomers | Silica (B1680970) gel 60 | n-hexane/ethyl acetate | Column chromatography used to separate (E)- and (Z)-isomers of nitro-octadec-9-enoic acid. | researchgate.net |

Silver-Ion Chromatography (e.g., TLC, SPE) for Isomer Separation

Separating fatty acid isomers, particularly those with the same chain length and number of double bonds but differing in geometry (cis/trans) or double bond position, is a significant analytical challenge. Silver-ion chromatography, also known as argentation chromatography, is a specialized and powerful technique designed specifically for this purpose. wikipedia.orgaocs.org

The principle is based on the reversible formation of polar charge-transfer complexes between silver ions (Ag⁺) and the π-electrons of the carbon-carbon double bonds in unsaturated fatty acids. aocs.org The strength of this interaction depends on the number, position, and stereochemistry of the double bonds. Cis isomers form more stable complexes with silver ions than their trans counterparts and are therefore retained more strongly on the stationary phase. aocs.org This differential retention allows for the effective separation of cis-octadec-9-enoate (oleate) from trans-octadec-9-enoate (elaidate). wikipedia.org

This technique can be implemented in several formats:

Silver-Ion Thin-Layer Chromatography (Ag-TLC): A silica gel plate is impregnated with silver nitrate. wikipedia.orgdss.go.th This method is excellent for qualitative analysis and small-scale preparative separation of isomers. wikipedia.org

Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This format provides higher resolution and quantitative analysis. The silver ions can be loaded onto silica-based ion-exchange columns or incorporated into the mobile phase. aocs.orgbas.bg Ag-HPLC can resolve complex mixtures of positional and geometric isomers of octadecenoic acids. aocs.org

Silver-Ion Solid-Phase Extraction (SPE): Cartridges packed with a silver-ion impregnated stationary phase can be used to fractionate fatty acid mixtures into classes based on their degree of unsaturation and isomer type. researchgate.net

Silver-ion chromatography is frequently used in combination with other techniques, such as GC-MS, for comprehensive fatty acid profiling. thegoodscentscompany.com A sample can first be fractionated by Ag-TLC or Ag-HPLC to separate cis and trans isomers, and then each fraction can be analyzed by GC to identify the specific fatty acids present. thegoodscentscompany.com

| Technique | Principle of Separation | Primary Application for this compound | Reference |

|---|---|---|---|

| Silver-Ion TLC | Differential complexation of π-electrons with Ag⁺ ions impregnated on a TLC plate. | Separation of cis (oleate) and trans (elaidate) isomers. | wikipedia.orgaocs.org |

| Silver-Ion HPLC | High-resolution separation on columns with a silver-ion stationary phase. | Resolution of complex mixtures of positional and geometric isomers of octadecenoic acid. | aocs.orgbas.bg |

| Silver-Ion SPE | Fractionation using a solid-phase extraction cartridge loaded with Ag⁺ ions. | Pre-separation of trans fatty acids before GC analysis. | researchgate.net |

Spectroscopic Characterization Methods

While chromatography is essential for separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise molecular structure of this compound and its derivatives. It provides detailed information about the carbon skeleton, the location and geometry of the double bond, and the identity of functional groups. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed. mdpi.comlgcstandards.com

¹H NMR: Provides information on the protons in the molecule. The chemical shifts of the olefinic protons (the -CH=CH- group) are particularly diagnostic. In cis isomers like oleate, these protons typically appear at a different chemical shift compared to trans isomers like elaidate (B1234055). Furthermore, the coupling constants between these protons can definitively establish the cis or trans geometry of the double bond. thegoodscentscompany.com

¹³C NMR: Provides a spectrum where each unique carbon atom in the molecule gives a distinct signal. This allows for the confirmation of the total number of carbons and provides information about their chemical environment (e.g., aliphatic, olefinic, carbonyl). The chemical shifts of the olefinic carbons and the carbons adjacent to the double bond are used to confirm the C-9 position of the unsaturation. mdpi.com For example, in studies of triolein (B1671897) (glyceryl tris this compound), the major triglyceride in olive oil, ¹³C NMR is used to identify the characteristic signals of the this compound chain. mdpi.commdpi-res.com

NMR is often used to characterize purified standards and to confirm the structure of compounds isolated via preparative chromatography. lgcstandards.comresearchgate.net

| Nucleus | Parameter | Structural Information for this compound | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift & Coupling Constants | Confirms the presence of olefinic protons and determines the cis/trans stereochemistry of the C9 double bond. | thegoodscentscompany.comrsc.org |

| ¹³C NMR | Chemical Shift | Confirms the total carbon count and the chemical environment of each carbon, including the position of the olefinic carbons (C9, C10) and the carbonyl carbon. | nih.govmdpi.com |

| 2D NMR (e.g., HSQC) | Correlation Spectra | Provides correlations between directly bonded protons and carbons, aiding in the complete assignment of the molecular structure. | nih.gov |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of this compound and related compounds. These vibrational spectroscopy methods probe the interactions of molecules with electromagnetic radiation, providing a unique fingerprint based on the vibrations of chemical bonds. americanpharmaceuticalreview.comaps.orgelsevier.com

In the context of this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of its functional groups. For instance, the C=O stretching vibration of the carboxylate or ester group typically appears in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations are also readily identifiable. The presence of a C=C double bond in the this compound chain is characterized by a stretching vibration around 1650 cm⁻¹, although this can sometimes be weak in the IR spectrum. The C-H stretching vibrations of the aliphatic chain are observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. americanpharmaceuticalreview.com Therefore, the C=C stretching vibration of the double bond in this compound often produces a strong signal in the Raman spectrum, making it a valuable tool for studying cis/trans isomerization and the degree of unsaturation. The C-C and C-H vibrations of the long aliphatic chain also give rise to distinct Raman signals.

Differences in the crystalline forms (polymorphs) of compounds containing this compound can lead to noticeable changes in their IR and Raman spectra. These spectral differences arise from variations in molecule-molecule interactions within the crystal lattice, which can affect the vibrational frequencies and intensities of the functional groups. americanpharmaceuticalreview.com

Key Vibrational Frequencies for this compound Derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| C=O (Ester/Carboxylic Acid) | Stretching | 1700-1750 | Variable |

| C=C (Olefin) | Stretching | ~1650 (often weak) | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | |

| C-O | Stretching | 1000-1300 |

This table provides typical ranges and the actual positions can vary based on the specific molecular environment and physical state.

Mass Spectrometry-Based Lipidomics and Metabolomics

Mass spectrometry (MS) has become an indispensable tool in the fields of lipidomics and metabolomics, enabling the comprehensive analysis of lipids and metabolites, including this compound species, in biological systems. nih.gov

Lipidomics aims to identify and quantify the entire set of lipids (the lipidome) in a cell, tissue, or organism. allumiqs.com Mass spectrometry, often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the primary analytical platform for these studies. frontiersin.org

Qualitative analysis of this compound species involves their identification based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Fragmentation techniques, such as tandem mass spectrometry (MS/MS), are then used to elucidate the structure of the identified lipid. By fragmenting the parent ion, a characteristic pattern of product ions is generated, which can be used to confirm the identity of the fatty acyl chain and the headgroup of the lipid.

Quantitative analysis aims to determine the concentration of specific this compound-containing lipids. avantiresearch.com This is often achieved using targeted approaches, such as multiple reaction monitoring (MRM), where the mass spectrometer is set to detect specific precursor-to-product ion transitions for the lipids of interest. avantiresearch.com To ensure accuracy, stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, are often added to the sample in a known amount. avantiresearch.com This allows for the correction of variations in sample preparation and instrument response. Both targeted and untargeted lipidomics workflows can provide relative or absolute quantification of detectable lipids. allumiqs.com

Shotgun lipidomics, a direct infusion-based method, allows for the rapid, high-throughput analysis of the lipidome without prior chromatographic separation. nih.gov

Common this compound Species Analyzed by Lipidomics:

| Lipid Class | Example Species |

| Free Fatty Acids | Oleic acid |

| Glycerolipids | 1-oleoyl-glycerol |

| Glycerophospholipids | 1-oleoyl-sn-glycero-3-phosphocholine |

| Sphingolipids | N-oleoyl-sphingosine (Ceramide) |

| Sterol Esters | Cholesteryl oleate |

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules, including this compound-containing lipids, directly in tissue sections without the need for labeling. nih.govencyclopedia.pubwaters.com MSI generates ion intensity maps, revealing where specific lipids are localized within a sample. nih.govgalaxyproject.org

The general workflow of an MSI experiment involves collecting a mass spectrum at discrete positions across the surface of a sample. nih.gov The intensity of a specific m/z value, corresponding to a particular lipid, is then plotted for each position to create an image of its distribution. nih.govgalaxyproject.org Different ionization techniques can be used for MSI, with Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) being two of the most common. encyclopedia.pubwaters.com

MSI can provide valuable insights into the roles of this compound in various biological processes by showing its distribution in different tissues and cell types. For example, it can be used to study changes in lipid distribution in diseased versus healthy tissues. While powerful for revealing spatial patterns, MSI can be affected by chemical and spatial aberrations that may distort the ion intensity images. researchgate.net

Isotope Labeling Strategies for Metabolic Tracing (e.g., 13C-labeled this compound)

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. biorxiv.org By introducing a molecule labeled with a stable isotope, such as carbon-13 (¹³C), researchers can follow its incorporation into various downstream metabolites. biorxiv.orgnih.gov

In the context of this compound, ¹³C-labeled versions of the fatty acid can be used to study its metabolism. For example, cells or organisms can be supplied with [¹³C]-oleic acid, and the distribution of the ¹³C label in other lipids and metabolites can be monitored over time using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. d-nb.info

This approach provides detailed information about:

Fatty acid uptake and incorporation: How quickly this compound is taken up by cells and incorporated into complex lipids like triglycerides and phospholipids (B1166683).

Metabolic pathways: The conversion of this compound into other fatty acids (e.g., through elongation or desaturation) or its breakdown through beta-oxidation.

Metabolic flux: The rate at which this compound moves through different metabolic pathways. d-nb.info

The use of uniformly labeled ([U-¹³C]) tracers, where all carbons in the molecule are ¹³C, can provide rich labeling patterns that are highly informative for metabolic flux analysis. d-nb.info

Spectrophotometric Methods for Functional Group Analysis

Spectrophotometric methods offer a way to quantify specific functional groups within a sample, including those present in this compound and its derivatives. escholarship.orgescholarship.org These methods typically involve a chemical reaction that converts the functional group of interest into a colored product. escholarship.orgtandfonline.com The concentration of the colored product is then determined by measuring its absorbance of light at a specific wavelength using a spectrophotometer.

For example, methods have been developed for the quantification of:

Carboxyl groups: These can be derivatized to form colored products. The presence of other functional groups, like the C=C double bond in (9Z)-octadec-9-enoic acid, has been shown to have a negligible effect on the analysis of the carboxyl group in certain methods. tandfonline.com

Ester groups: Saponification followed by derivatization of the resulting carboxylate or alcohol can be used. The molar absorptivity (ϵ) for methyl (Z)-octadec-9-enoate has been measured and is comparable to other esters without additional functional groups. tandfonline.com

Hydroxyl groups: These can be derivatized to form chromophores.

Carbonyl groups: Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common approach.

Structural Biology and Biophysical Interactions Involving Octadec 9 Enoate

Conformational Analysis of Octadec-9-enoate in Different Environments

The conformation of this compound is highly dependent on its surrounding environment, a factor crucial for its biological activity. The presence of a C=C double bond, which is sp² hybridized with a trigonal planar geometry, is a key determinant of its shape. mdpi.com This double bond is typically in the cis configuration, resulting in a distinct "kink" in the acyl chain. This bend prevents the chains from packing as closely as saturated fatty acids, which contributes to the fluidity of membranes containing it.

The conformational landscape of molecules like this compound is complex and can be influenced by factors such as solvent, temperature, and interactions with other molecules. mdpi.com In an aqueous solution, the hydrophobic tail will seek to minimize contact with water, while in a nonpolar solvent or within the hydrophobic core of a lipid bilayer, it can adopt more extended conformations, although the cis-double bond imposes a permanent bend. Theoretical approaches, such as Monte Carlo energy minimizations and DFT calculations, combined with experimental methods like NMR spectroscopy, are used to probe the conformational preferences of such flexible molecules in various states. mdpi.com These analyses are fundamental to understanding how this compound interacts with protein binding sites or integrates into larger lipid assemblies.

Molecular Dynamics Simulations of this compound in Bilayers and Protein Interfaces

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the behavior of lipids and proteins at an atomic level of detail. nih.gov Both all-atom and coarse-grained MD simulations are employed to study systems containing this compound, providing insights into its dynamic behavior within lipid bilayers and at the interfaces of proteins. worldscientific.comnih.govmdpi.com

In simulations of lipid bilayers, the this compound chains influence key structural and dynamic properties. Coarse-grained models, which simplify molecular representation to study larger systems over longer timescales, have successfully reproduced the lamellar (bilayer) phase of monoolein (B16389) (a glyceride of oleic acid). worldscientific.com All-atom simulations provide detailed information on lipid packing, area per lipid, bilayer thickness, and the order parameters of the acyl chains. nih.gov The "kink" in the this compound chain disrupts ordered packing, increases the area per lipid, and lowers the main phase transition temperature of the bilayer, thereby increasing membrane fluidity.